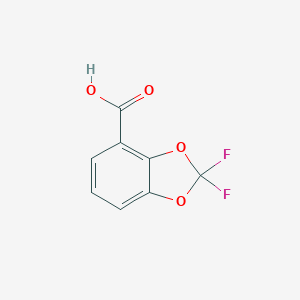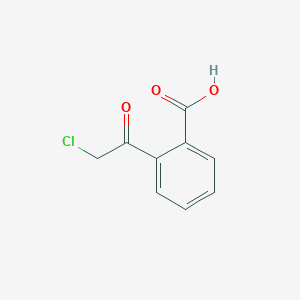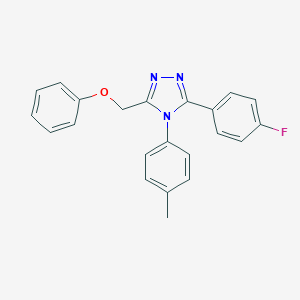
4H-1,2,4-Triazole, 3-(4-fluorophenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1,2,4-Triazole, 3-(4-fluorophenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)- is a chemical compound that belongs to the class of triazole compounds. It is widely used in scientific research for its diverse biological properties.
Mecanismo De Acción
The mechanism of action of 4H-1,2,4-Triazole, 3-(4-fluorophenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)- is not fully understood. However, it has been proposed that the compound exerts its biological effects by inhibiting various enzymes and signaling pathways in cells. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in glucose and lipid metabolism.
Efectos Bioquímicos Y Fisiológicos
4H-1,2,4-Triazole, 3-(4-fluorophenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)- has been shown to have diverse biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, to inhibit the growth of bacteria and fungi, and to reduce inflammation. It has also been shown to improve glucose and lipid metabolism in animal models of diabetes and obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4H-1,2,4-Triazole, 3-(4-fluorophenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)- in lab experiments is its diverse biological properties, which make it useful for studying various biological processes. Another advantage is its relatively low toxicity compared to other compounds used in scientific research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret its effects in some experiments.
Direcciones Futuras
There are several future directions for research on 4H-1,2,4-Triazole, 3-(4-fluorophenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)-. One direction is to further investigate its anti-cancer properties and to develop it as a potential anti-cancer drug. Another direction is to study its effects on neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, there is potential for using 4H-1,2,4-Triazole, 3-(4-fluorophenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)- as a tool for studying glucose and lipid metabolism in animal models of diabetes and obesity.
Métodos De Síntesis
The synthesis of 4H-1,2,4-Triazole, 3-(4-fluorophenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)- involves the reaction of 4-fluoroaniline, 4-methylbenzaldehyde, and phenoxyacetic acid in the presence of a catalyst such as sodium ethoxide. The reaction takes place in a solvent such as ethanol under reflux conditions. The resulting product is then purified by recrystallization to obtain a pure compound.
Aplicaciones Científicas De Investigación
4H-1,2,4-Triazole, 3-(4-fluorophenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)- has diverse biological properties that make it useful in scientific research. It has been extensively studied for its anti-cancer, anti-inflammatory, and anti-microbial activities. It has also been found to have potential therapeutic applications in neurological disorders and metabolic diseases.
Propiedades
Número CAS |
141078-94-6 |
|---|---|
Nombre del producto |
4H-1,2,4-Triazole, 3-(4-fluorophenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)- |
Fórmula molecular |
C22H18FN3O |
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
3-(4-fluorophenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)-1,2,4-triazole |
InChI |
InChI=1S/C22H18FN3O/c1-16-7-13-19(14-8-16)26-21(15-27-20-5-3-2-4-6-20)24-25-22(26)17-9-11-18(23)12-10-17/h2-14H,15H2,1H3 |
Clave InChI |
VNFBMIMUALUBCT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2C3=CC=C(C=C3)F)COC4=CC=CC=C4 |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=NN=C2C3=CC=C(C=C3)F)COC4=CC=CC=C4 |
Otros números CAS |
141078-94-6 |
Sinónimos |
4H-1,2,4-Triazole, 3-(4-fluorophenyl)-4-(4-methylphenyl)-5-(phenoxymet hyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



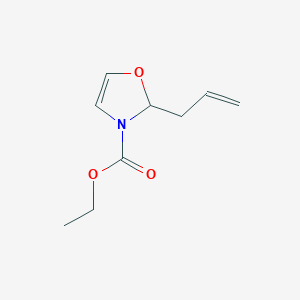
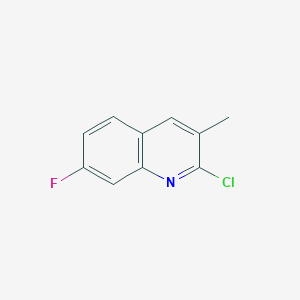
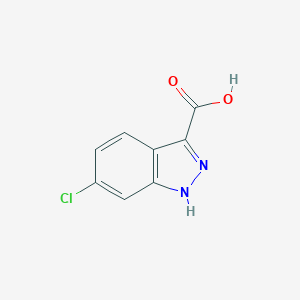
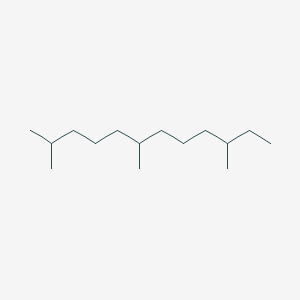
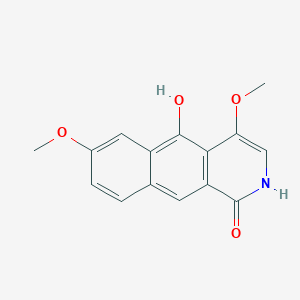
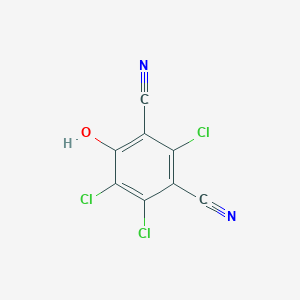
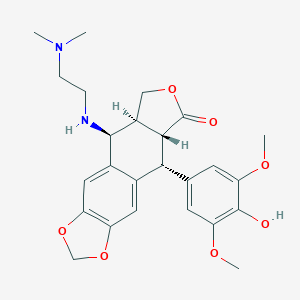


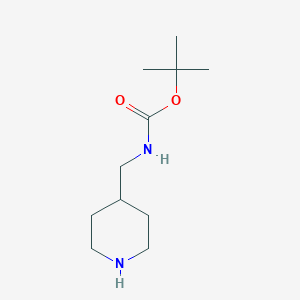
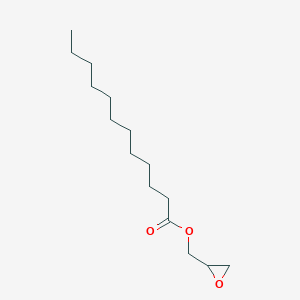
![Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B139101.png)
